molecular formula C7H6BrClOS B13615994 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one

1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one

Cat. No.: B13615994
M. Wt: 253.54 g/mol
InChI Key: SDVTUDAAQXFMAK-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one is a halogenated ketone featuring a thiophene core substituted with bromine (at position 3), methyl (at position 5), and a 2-chloroacetyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive α-chloroketone moiety and electron-deficient thiophene ring.

Properties

Molecular Formula

C7H6BrClOS

Molecular Weight

253.54 g/mol

IUPAC Name

1-(3-bromo-5-methylthiophen-2-yl)-2-chloroethanone

InChI

InChI=1S/C7H6BrClOS/c1-4-2-5(8)7(11-4)6(10)3-9/h2H,3H2,1H3

InChI Key

SDVTUDAAQXFMAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)CCl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one typically involves the bromination of 5-methylthiophene followed by chlorination. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Key Comparative Data

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Challenges
Target Compound* C₇H₆BrClOS ~253.54† 3-Bromo-5-methylthiophene Intermediate for heterocyclic drugs
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one C₆H₄BrClOS 239.52 3-Bromothiophene Small-molecule scaffold synthesis
1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one C₉H₈BrClO₂ 263.52 5-Bromo-2-methoxyphenyl Electrophilic aromatic substitution
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloroethan-1-one C₉H₉Cl₂NO 218.08 Amino, chloro, methyl Discontinued due to instability
1,1'-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) C₈H₁₂Cl₂N₂O₂ 239.10 Bis-chloroethanone, piperazine Bis-heterocycle synthesis challenges

*Inferred structure; †Calculated based on analogous compounds.

Research Findings and Challenges

  • Synthetic Accessibility: Thiophene-based chloroethanones (e.g., CAS 62715-35-9) are synthesized via Friedel-Crafts acylation or halogenation of pre-formed thiophene derivatives . Methyl substitution at position 5 may require directed ortho-metalation strategies.
  • Reactivity Trends : The electron-withdrawing chloroacetyl group enhances electrophilicity, making these compounds prone to nucleophilic attack (e.g., by amines or thiols) .
  • Biological Relevance : Thiophene derivatives are prevalent in kinase inhibitors (e.g., imatinib analogs), where the sulfur atom modulates electronic properties and binding affinity .

Biological Activity

1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}BrClOS
  • Molecular Weight : 239.57 g/mol

The compound features a thiophene ring substituted with bromine and methyl groups, alongside a chloroethanone moiety, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one exhibit significant antimicrobial activity. For instance, studies have demonstrated that thiophene derivatives can inhibit the growth of various bacteria and fungi. The presence of halogen substituents (like bromine) often enhances the antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes.

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-oneE. coli, S. aureus32 µg/mL
3-Bromo-thiopheneE. coli, P. aeruginosa16 µg/mL
5-MethylthiopheneS. epidermidis64 µg/mL

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. A notable study found that thiophene derivatives induce apoptosis in cancer cells through the activation of caspase pathways. The chloroethanone moiety is believed to play a crucial role in this mechanism by forming reactive intermediates that can damage cellular components.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one resulted in a dose-dependent decrease in cell viability, with IC50_{50} values around 25 µM after 48 hours of exposure. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.

The biological activity of 1-(3-Bromo-5-methylthiophen-2-yl)-2-chloroethan-1-one is hypothesized to involve several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production, which can cause oxidative damage to proteins, lipids, and DNA in cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism or signaling pathways could contribute to its anticancer effects.

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